

Preparing C108297 for Subcutaneous Injection: Application Notes and Protocols

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Compound of Interest

Compound Name: C108297

Cat. No.: B15612248

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Introduction

C108297 is a non-steroidal, selective glucocorticoid receptor (GR) modulator demonstrating a unique pharmacological profile with both agonist and antagonist activities.^{[1][2]} This tissue- and gene-specific activity presents therapeutic potential in metabolic and inflammatory diseases by separating the beneficial anti-inflammatory and metabolic effects of GR activation from the detrimental side effects associated with systemic glucocorticoid therapy.^{[2][3]} Preclinical studies have shown its promise in attenuating obesity, reducing caloric intake, increasing lipolysis and fat oxidation, and mitigating inflammation.^{[1][2]} **C108297** has a high binding affinity for the glucocorticoid receptor, with a K_i of 0.7 nM.^[1]

This document provides detailed protocols for the preparation of **C108297** for subcutaneous (s.c.) injection, a common administration route in preclinical research. It includes information on vehicle formulations, step-by-step preparation procedures, and relevant data for consideration in experimental design.

Physicochemical and In Vitro Data

A summary of the key physicochemical and in vitro properties of **C108297** is presented below.

| Property | Value |
|---|--|
| Molecular Formula | C ₂₆ H ₂₅ F ₄ N ₃ O ₃ S |
| Molecular Weight | 553.69 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| GR Binding Affinity (K _i) | 0.7 nM |
| GR Reporter Gene Functional (K _i) | 0.6 nM |
| Solubility in DMSO | 100 mg/mL |

Vehicle Formulations for Subcutaneous Injection

The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of **C108297** for in vivo studies. Based on available literature, three primary vehicle formulations have been utilized for the subcutaneous administration of **C108297** and similar compounds.

Formulation 1: Multi-Component Vehicle

A commonly used vehicle for **C108297** that yields a clear solution at concentrations of at least 2.5 mg/mL is a mixture of:

- 10% Dimethyl sulfoxide (DMSO)
- 40% Polyethylene glycol 300 (PEG300)
- 5% Polysorbate 80 (Tween-80)
- 45% Saline (0.9% NaCl)

Formulation 2: Oil-Based Vehicle

An alternative formulation, particularly for sustained release, involves a mixture of:

- 10% Dimethyl sulfoxide (DMSO)

- 90% Corn oil

This formulation also achieves a clear solution at a concentration of at least 2.5 mg/mL.

Formulation 3: Polyethylene Glycol Vehicle

For some applications, **C108297** has been dissolved directly in polyethylene glycol (PEG). A reported concentration for this method is 6 mg/mL.

Experimental Protocols

Protocol 1: Preparation of **C108297** in Multi-Component Vehicle

This protocol details the step-by-step procedure for preparing a **C108297** solution using the multi-component vehicle.

Materials:

- **C108297** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Polysorbate 80 (Tween-80), sterile
- Saline (0.9% NaCl), sterile
- Sterile vials and syringes

Procedure:

- Prepare a Stock Solution of **C108297** in DMSO:
 - In a sterile environment, accurately weigh the required amount of **C108297** powder.
 - Dissolve the **C108297** in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use of an ultrasonic bath may be necessary to ensure complete dissolution.[\[1\]](#)

- Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
- Prepare the Final Injection Solution (Example for 1 mL):
 - In a sterile vial, add 400 µL of PEG300.
 - To the PEG300, add 100 µL of the 25 mg/mL **C108297** DMSO stock solution and mix thoroughly.
 - Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
 - Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix gently but thoroughly.
 - The final concentration of **C108297** in this example is 2.5 mg/mL. The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
 - It is recommended to prepare the final injection solution fresh on the day of use. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.^[1]

Protocol 2: Preparation of **C108297** in Oil-Based Vehicle

This protocol outlines the procedure for preparing **C108297** in a DMSO and corn oil vehicle.

Materials:

- **C108297** powder
- Dimethyl sulfoxide (DMSO), sterile
- Corn oil, sterile
- Sterile vials and syringes

Procedure:

- Prepare a Stock Solution of **C108297** in DMSO:

- Follow step 1 as described in Protocol 1 to prepare a concentrated stock solution of **C108297** in DMSO (e.g., 25 mg/mL).
- Prepare the Final Injection Solution (Example for 1 mL):
 - In a sterile vial, add 900 µL of sterile corn oil.
 - Add 100 µL of the 25 mg/mL **C108297** DMSO stock solution to the corn oil.
 - Mix the solution thoroughly until it is homogenous. Vortexing may be required.
 - The final concentration of **C108297** in this example is 2.5 mg/mL. The final vehicle composition is 10% DMSO and 90% corn oil.
 - This formulation should be prepared fresh before use.

Protocol 3: Preparation of **C108297** in Polyethylene Glycol

This protocol provides a general guideline for dissolving **C108297** in polyethylene glycol.

Materials:

- **C108297** powder
- Polyethylene glycol (e.g., PEG300 or PEG400), sterile
- Sterile vials and syringes

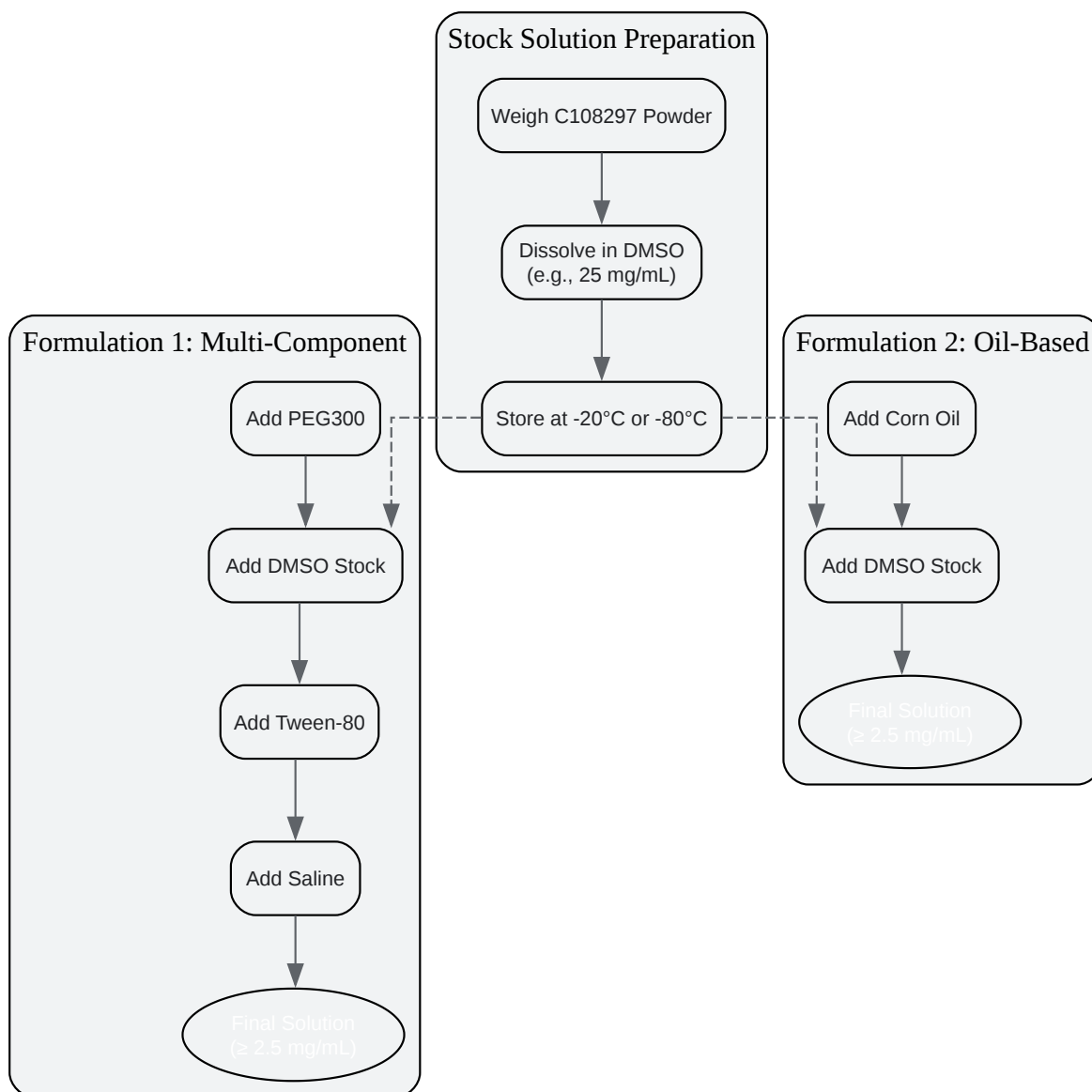
Procedure:

- Direct Dissolution:
 - In a sterile vial, weigh the desired amount of **C108297** powder.
 - Add the appropriate volume of sterile polyethylene glycol to achieve the target concentration (e.g., for a 6 mg/mL solution, add 1 mL of PEG for every 6 mg of **C108297**).

- Mix thoroughly until the powder is completely dissolved. Gentle warming or sonication may be necessary to facilitate dissolution.
- Prepare this solution fresh for each experiment.

Visualization of Workflows and Pathways

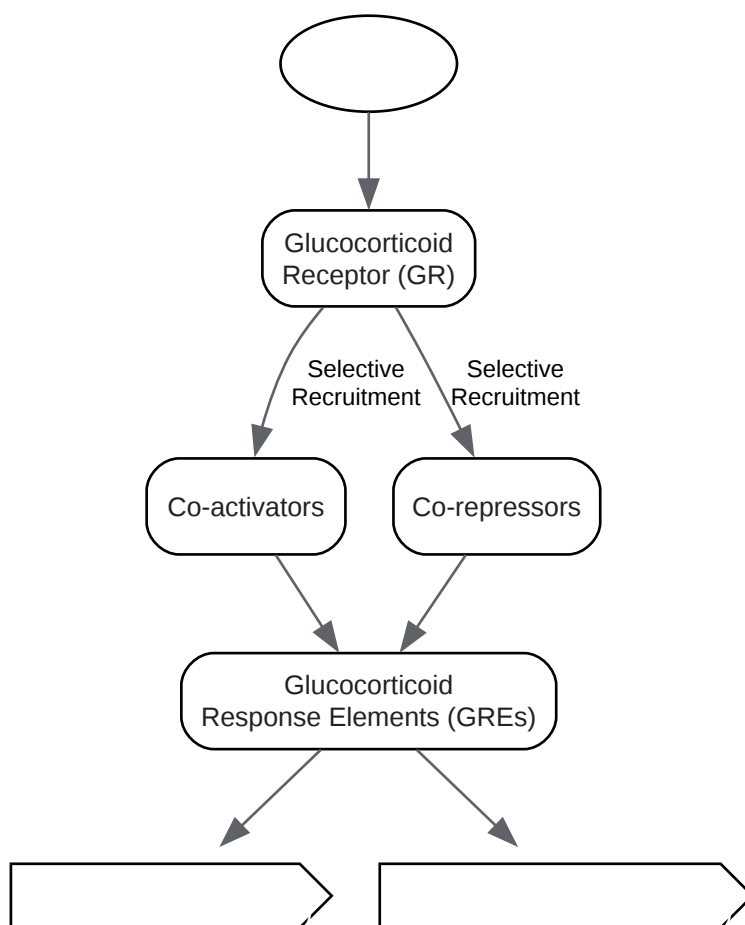
Experimental Workflow for C108297 Solution Preparation



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Caption: Workflow for preparing **C108297** subcutaneous injection solutions.

Simplified Signaling Pathway of C108297



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- To cite this document: BenchChem. [Preparing C108297 for Subcutaneous Injection: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:

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